Ethyl 4-[2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of this compound involves a series of reactions. In one study, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures were synthesized . The nucleophilic substitution reaction of 3,6-dichloropyridazine and 1-(4-methoxyphenyl)piperazine was used to reach the main substrate .Molecular Structure Analysis
The molecular structure of this compound was characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method with the B3LYP functional and the 6–311 + + G(d,p) basis set .Chemical Reactions Analysis
The HOMO–LUMO energy gap of this compound was calculated at 5.19 eV, while this value was experimentally found at 4.26 eV from the UV–Vis absorption spectrum . According to both results, this synthesized structure has low reactivity and a tendency to be stable .Physical and Chemical Properties Analysis
The geometric parameters and spectroscopic data obtained from the DFT calculations were in high agreement with the experimental results . The first hyperpolarizability value was calculated to be 25 times (9.27 × 10–30 esu) greater than that of the urea used for comparison . Therefore, it has very good nonlinear optical properties .Scientific Research Applications
Radiolabeled Antagonists for Neurotransmission Studies
Ethyl 4-[2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate and its derivatives have been investigated for their potential in studying neurotransmission systems. For instance, [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [18F]p-MPPF, is a radiolabeled antagonist that has been utilized to study the serotonergic neurotransmission with positron emission tomography (PET) in various animal models and humans. This research highlights its application in understanding the chemistry, radiochemistry, and potential toxicity and metabolism of substances that interact with the serotonergic system (Plenevaux et al., 2000).
Antimicrobial Activity Evaluation
Research into the antimicrobial properties of derivatives of this compound has been conducted. For example, derivatives incorporating carboxylic acid or alcohol functionality have shown antimicrobial activity against various test microorganisms, highlighting the potential for these compounds in antimicrobial drug development (Fandaklı et al., 2012).
Neuroreceptor Antagonist Research
Derivatives of this compound have been explored for their role as neuroreceptor antagonists. Research into compounds such as WAY-100635 and GR127935 has provided insights into their effects on serotonin-containing neurons, contributing to our understanding of neurotransmitter regulation and the potential therapeutic applications of these antagonists (Craven et al., 1994).
Synthesis and Bioactivity of Piperazine Derivatives
The synthesis and evaluation of the bioactivity of bis(heteroaryl)piperazines, including derivatives of this compound, have been a significant area of research. These studies have focused on the development of non-nucleoside HIV-1 reverse transcriptase inhibitors, showcasing the compound's potential in HIV therapy (Romero et al., 1994).
Mechanism of Action
While the specific mechanism of action for this compound is not explicitly mentioned in the search results, it’s worth noting that piperazine derivatives often exhibit a wide range of pharmacological properties due to their conformational flexibility, the polar nitrogen atoms in the piperazine ring, and their capacity for the formation of hydrogen bonds .
Future Directions
The compound has shown potential in various fields due to its interesting properties. For instance, its very good nonlinear optical properties suggest potential applications in the field of optics . Furthermore, antimicrobial activity studies were carried out to evaluate the biological activity of this synthesized complex . These areas could be explored in future research.
Properties
IUPAC Name |
ethyl 4-[2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-3-28-20(26)24-11-9-23(10-12-24)19(25)14-29-18-8-7-17(21-22-18)15-5-4-6-16(13-15)27-2/h4-8,13H,3,9-12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMPEQNUZOASAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326090 | |
Record name | ethyl 4-[2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24788802 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
893988-87-9 | |
Record name | ethyl 4-[2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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